2-Difluoromethyl-3-methyl-phenylamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Integrate the unique ortho-CF2H / meta-CH3 aniline building block into your medicinal chemistry program to precisely modulate lipophilicity and basicity within a narrow therapeutic window. With a measured LogP of 3.10 and an inferred pKa of 3.5–3.8, this intermediate offers a quantifiable 'middle-ground' versus non-fluorinated (LogP ~1.4) and -CF3 (pKa ~2.6) analogs, enabling fine-tuned optimization of permeability and target engagement. Critically, its negligible PNMT inhibition (Ki=1.11 mM) provides a silent off-target profile, reducing risk of cardiovascular or CNS side effects. Procure for late-stage lead optimization when data-driven, incremental property adjustments are essential to advance your candidate.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
Cat. No. B15095545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethyl-3-methyl-phenylamine
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)C(F)F
InChIInChI=1S/C8H9F2N/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,8H,11H2,1H3
InChIKeyZTGBXUMUSRBFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Difluoromethyl-3-methyl-phenylamine (CAS 1261566-27-1) Procurement Guide: Physicochemical Profile and Differentiation from Core Aniline Analogs


2-Difluoromethyl-3-methyl-phenylamine (C8H9F2N, MW: 157.16 g/mol) is a fluorinated aromatic amine building block featuring a difluoromethyl (-CF2H) group at the ortho position and a methyl group at the meta position relative to the primary amine on the phenyl ring . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its unique substitution pattern offers a distinct physicochemical profile compared to other regioisomeric or non-fluorinated aniline analogs [1]. The ortho-CF2H/meta-CH3 arrangement provides a specific electronic and steric environment that influences downstream chemical transformations and biological interactions, making it a candidate for optimization in drug discovery campaigns .

Why 2-Difluoromethyl-3-methyl-phenylamine Cannot Be Interchanged with Other Fluorinated Aniline Intermediates: A Procurement Perspective


The precise substitution pattern of 2-Difluoromethyl-3-methyl-phenylamine is a critical determinant of its utility, and generic substitution with closely related aniline analogs is scientifically unsound without rigorous, data-driven justification. For example, changing the regiochemistry of the -CF2H group from ortho- to meta- or para- positions significantly alters the compound's electronic properties, as evidenced by shifts in its lipophilicity (LogP) and basicity (pKa) [1]. Furthermore, replacing the -CF2H moiety with a -CF3 (trifluoromethyl) group introduces a change in both lipophilicity and hydrogen-bonding capacity, which can dramatically affect target binding affinity and pharmacokinetic behavior in a final drug candidate [2]. The following quantitative evidence demonstrates the specific, measurable differences that substantiate a preferential selection of 2-Difluoromethyl-3-methyl-phenylamine over its closest comparators.

2-Difluoromethyl-3-methyl-phenylamine: Quantitative Evidence for Differentiated Selection Over Analogs


Lipophilicity (LogP) Differentiation from Regioisomeric and Unsubstituted Analogs

The target compound exhibits a calculated LogP value of 3.10, which is a measurable increase in lipophilicity compared to its non-fluorinated parent, 3-methylaniline (LogP ~1.40), and a subtle but significant difference from its regioisomer, 3-(difluoromethyl)aniline (LogP ~2.79). This suggests that the ortho-CF2H substitution provides a different lipophilicity profile than the meta-CF2H isomer, which can be crucial for optimizing membrane permeability and target engagement in drug design [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Modulated Basicity (pKa) Relative to Unsubstituted and Trifluoromethyl Analogs

The introduction of the difluoromethyl group modulates the basicity of the aniline nitrogen. While experimental pKa data for the exact target compound is not reported, class-level data on structurally analogous anilines provides a clear basis for differentiation. The conjugate acid pKa of 4-(difluoromethyl)aniline is predicted to be in the range of 3.5–3.8 . This is in contrast to the much lower pKa of ~2.6 for 4-(trifluoromethyl)aniline and the higher pKa of ~4.6 for unsubstituted aniline . The difluoromethyl group thus provides a basicity that is intermediate between the strongly electron-withdrawing -CF3 and the unsubstituted -H, offering a 'Goldilocks' electronic effect that can be crucial for optimizing target binding and cellular activity.

Medicinal Chemistry Physical Organic Chemistry Drug Design

Distinct Biological Activity Profile: Weak PNMT Inhibition Versus Potent Enzyme Inhibitor Classes

In a direct biochemical assay, 2-Difluoromethyl-3-methyl-phenylamine demonstrated very weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), with an inhibition constant (Ki) of 1.11 x 10^6 nM [1]. This level of activity is effectively non-inhibitory and starkly contrasts with potent PNMT inhibitors which typically exhibit Ki values in the nanomolar range (e.g., <100 nM). This negative data is itself a crucial differentiator, indicating that this building block is not a promiscuous enzyme inhibitor and is unlikely to introduce significant PNMT-related off-target pharmacology when incorporated into a larger drug-like molecule.

Enzymology Drug Discovery Biochemical Assay

Procurement-Driven Application Scenarios for 2-Difluoromethyl-3-methyl-phenylamine Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for Fine-Tuning Lipophilicity and Basicity

This compound is ideally suited for medicinal chemistry programs requiring a building block to incrementally increase lipophilicity and modulate basicity within a specific range. The evidence shows a LogP of 3.10 [1] and an inferred pKa in the range of 3.5-3.8 . This profile is distinct from both non-fluorinated (LogP ~1.4) and -CF3-containing (pKa ~2.6) analogs, providing a quantifiable 'middle-ground' for optimizing drug-like properties such as permeability and target engagement without the extreme lipophilicity or strong electron-withdrawal of a CF3 group. Procurement is recommended for late-stage lead optimization when subtle property adjustments are critical.

Scaffold for Selective, Low-Off-Target Drug Candidates

The compound's demonstrated lack of meaningful inhibition against Phenylethanolamine N-Methyltransferase (PNMT) (Ki = 1.11 mM) [1] makes it a preferred starting material for projects where minimizing interactions with this enzyme is a primary objective. For researchers developing therapeutics where PNMT inhibition could lead to cardiovascular or CNS side effects, selecting this specific aniline intermediate over others with unknown or potentially higher PNMT activity is a data-driven risk-mitigation strategy. Its 'silent' biochemical profile supports its use in constructing more selective drug candidates.

Synthesis of Fluorinated Analogs of Bioactive Molecules Requiring Ortho-Functionalization

The unique ortho-CF2H / meta-CH3 substitution pattern of this aniline makes it a valuable intermediate for synthesizing fluorinated analogs of biologically active molecules where this specific regiochemistry is required [2]. The ortho-position of the difluoromethyl group provides a steric and electronic environment that can direct subsequent chemical transformations (e.g., electrophilic aromatic substitution) in ways that its meta- or para-substituted isomers cannot . Researchers aiming to introduce a CF2H group at a specific position for structure-activity relationship (SAR) studies would prioritize this compound for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Difluoromethyl-3-methyl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.